molecular formula C7H7N5O B7817049 2-amino-4-(1H-tetrazol-1-yl)phenol CAS No. 948007-75-8

2-amino-4-(1H-tetrazol-1-yl)phenol

Cat. No.: B7817049
CAS No.: 948007-75-8
M. Wt: 177.16 g/mol
InChI Key: IEQGMVCIXMOYIA-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-tetrazol-1-yl)phenol is a synthetic organic compound characterized by its unique structure, which includes an amino group (-NH2) and a tetrazole ring. This compound is part of the broader class of tetrazole derivatives, which are known for their diverse biological and chemical applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the reaction of 2-amino-4-hydroxyphenol with sodium azide in the presence of a suitable catalyst, such as copper(II) sulfate, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, is also gaining traction.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-4-(1H-tetrazol-1-yl)phenol.

  • Reduction: The nitro group can be reduced to an amino group, yielding 2,4-diamino-4-(1H-tetrazol-1-yl)phenol.

  • Substitution: The hydroxyl group can undergo substitution reactions with various alkyl halides to form ethers.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.

  • Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: 2-nitro-4-(1H-tetrazol-1-yl)phenol.

  • Reduction: 2,4-diamino-4-(1H-tetrazol-1-yl)phenol.

  • Substitution: Various alkyl ethers.

Scientific Research Applications

2-Amino-4-(1H-tetrazol-1-yl)phenol has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-4-(1H-tetrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to receptors and enzymes similarly to carboxylic acids. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: This compound is structurally similar but has a carboxylic acid group instead of a hydroxyl group.

  • 1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative without the amino or hydroxyl groups.

Uniqueness: 2-Amino-4-(1H-tetrazol-1-yl)phenol is unique due to its combination of amino and hydroxyl groups, which allows for a wider range of chemical reactions and biological activities compared to its simpler counterparts.

Properties

IUPAC Name

2-amino-4-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQGMVCIXMOYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295476
Record name 2-Amino-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-75-8
Record name 2-Amino-4-(1H-tetrazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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